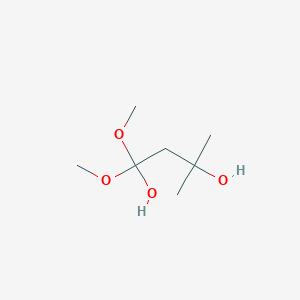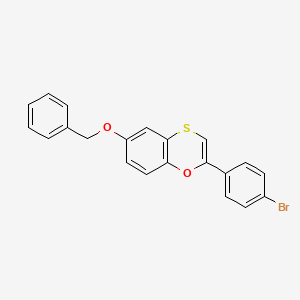
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate is an organic compound characterized by a hydroxyl group, a phenyl group, and a heptanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate typically involves the esterification of (1S,3R)-1-Hydroxy-1-phenylnonan-3-ol with heptanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of (1S,3R)-1-Oxo-1-phenylnonan-3-yl heptanoate.
Reduction: Formation of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanol.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl acetate: Similar structure but with an acetate ester instead of a heptanoate ester.
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl butanoate: Similar structure but with a butanoate ester instead of a heptanoate ester.
Uniqueness
(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate is unique due to its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate or functional material in various applications.
Propriétés
Numéro CAS |
920957-39-7 |
|---|---|
Formule moléculaire |
C22H36O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
[(1S,3R)-1-hydroxy-1-phenylnonan-3-yl] heptanoate |
InChI |
InChI=1S/C22H36O3/c1-3-5-7-12-16-20(25-22(24)17-13-8-6-4-2)18-21(23)19-14-10-9-11-15-19/h9-11,14-15,20-21,23H,3-8,12-13,16-18H2,1-2H3/t20-,21+/m1/s1 |
Clé InChI |
QIPFBUSHSOYTNH-RTWAWAEBSA-N |
SMILES isomérique |
CCCCCC[C@H](C[C@@H](C1=CC=CC=C1)O)OC(=O)CCCCCC |
SMILES canonique |
CCCCCCC(CC(C1=CC=CC=C1)O)OC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15171211.png)
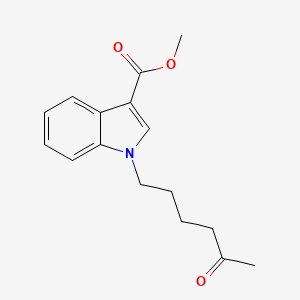
![N-(2-Ethoxy-4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171225.png)
![Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate](/img/structure/B15171237.png)


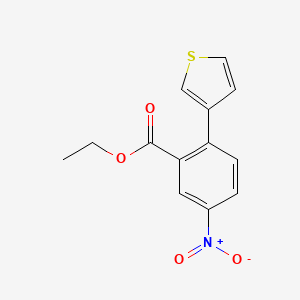
![N-[2-(Cyclopentyloxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15171261.png)
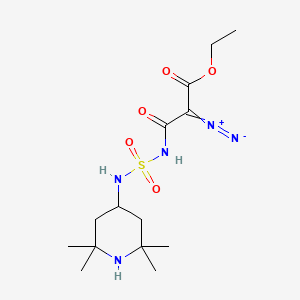
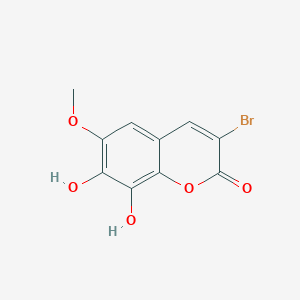
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)

